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Compound of Interest

Compound Name: TIM-063

Cat. No.: B15616623 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in addressing

potential off-target effects of the kinase inhibitor TIM-063 in their experiments.

Frequently Asked Questions (FAQs)
Q1: What is TIM-063 and what is its primary target?

A1: TIM-063 is a chemical compound developed as an ATP-competitive inhibitor of

Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1] CaMKK is a crucial enzyme in

various Ca2+-signaling pathways, activating downstream kinases such as CaMKI, CaMKIV,

protein kinase B/Akt, and 5'AMP-activated protein kinase (AMPK).[1][2]

Q2: What are the known off-targets of TIM-063?

A2: A significant potential off-target of TIM-063 is AP2-associated protein kinase 1 (AAK1).[2][3]

Chemical proteomics approaches have identified AAK1 as a protein that interacts with TIM-
063.[2][3]

Q3: How can I determine if the observed effects in my experiment are due to off-target binding

of TIM-063?

A3: Distinguishing between on-target and off-target effects is critical for interpreting your

results. Here are several strategies:
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Use a more selective inhibitor: A derivative of TIM-063, named TIM-098a, has been

developed as a more potent and selective inhibitor for AAK1, with no inhibitory activity

against CaMKK isoforms.[2][4] Comparing the effects of TIM-063 and TIM-098a can help

differentiate between CaMKK- and AAK1-mediated events.

Rescue experiments: If a downstream effect is truly mediated by the on-target kinase,

expressing a drug-resistant mutant of that kinase should reverse the effect of the inhibitor.

Phenotypic comparison: Compare the observed cellular phenotype with the known

consequences of inhibiting the target kinase through other means, such as siRNA or

CRISPR-Cas9 knockout/knockdown.[5]

Kinome profiling: Perform a kinome-wide selectivity screen to identify other potential kinases

that TIM-063 might be inhibiting in your experimental system.[5]

Western Blotting: Analyze the phosphorylation status of known downstream substrates of

both the intended target (CaMKK) and potential off-targets (AAK1). Unexpected changes can

indicate off-target activity.[5]

Q4: My experiment with TIM-063 is showing no effect. What are the possible reasons?

A4: There are several potential reasons for a lack of effect:

Inhibitor concentration: The IC50 values for TIM-063 can vary between its on-target and off-

target kinases. Ensure you are using a concentration appropriate for the kinase you intend to

inhibit.

Cell permeability: While TIM-063 has been shown to be cell-permeable, its uptake and

effective intracellular concentration can vary between cell lines and experimental conditions.

Experimental setup: For in vitro kinase assays, factors such as ATP concentration can

significantly impact inhibitor potency.[6] It is recommended to use an ATP concentration

close to the Km value for the kinase being assayed.[6]

Inhibitor stability: Ensure the inhibitor has been stored correctly and has not degraded.

Prepare fresh solutions for your experiments.
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Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed with TIM-063 Treatment

Possible Cause Troubleshooting Step Expected Outcome

Off-target inhibition of AAK1

1. Repeat the experiment

using the AAK1-selective

inhibitor TIM-098a alongside

TIM-063. 2. Perform siRNA or

shRNA knockdown of AAK1

and observe if the phenotype

is recapitulated.

If the phenotype is only

observed with TIM-063 and not

with TIM-098a or AAK1

knockdown, it is likely an on-

target CaMKK effect. If the

phenotype is present with both

inhibitors or with AAK1

knockdown, it is likely an

AAK1-mediated off-target

effect.

Inhibition of other unknown

kinases

1. Conduct a kinome-wide

inhibitor binding assay (e.g.,

Kinobeads) with your cell

lysate to identify all kinases

that bind to TIM-063. 2.

Analyze the phosphorylation of

downstream substrates of

newly identified off-targets via

Western blot or mass

spectrometry.

Identification of novel off-target

kinases that could explain the

observed phenotype.

Activation of compensatory

signaling pathways

1. Use phosphoproteomics to

get a global view of signaling

changes upon TIM-063

treatment. 2. Analyze the

activation state of known

compensatory or feedback

pathways related to CaMKK

and AAK1 signaling.

Understanding the broader

cellular response to inhibition

and identifying pathways that

may be masking or altering the

expected phenotype.

Issue 2: Inconsistent Results Between In Vitro and In-Cell Assays
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Possible Cause Troubleshooting Step Expected Outcome

Different effective inhibitor

concentrations

1. Perform a dose-response

curve for TIM-063 in both your

in vitro kinase assay and your

cell-based assay. 2. Consider

the intracellular ATP

concentration in your cells, as

it is typically much higher than

that used in in vitro assays and

can affect the potency of ATP-

competitive inhibitors.

Determination of the optimal

inhibitor concentration for each

experimental system, leading

to more consistent results.

Cellular transport and

metabolism of the inhibitor

1. Use a cell-based target

engagement assay (e.g.,

NanoBRET) to confirm that

TIM-063 is reaching and

binding to its target inside the

cell.[7]

Confirmation of target

engagement in a cellular

context, ruling out issues with

cell permeability or rapid

degradation.

Presence of scaffolding

proteins or subcellular

localization

1. Investigate the subcellular

localization of your target

kinase and the downstream

effectors you are measuring. 2.

Consider that in a cellular

context, protein-protein

interactions and

compartmentalization can

influence inhibitor efficacy.

A better understanding of why

the inhibitor may be more or

less effective in a complex

cellular environment compared

to a simplified in vitro system.

Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of TIM-063 and TIM-098a
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Compound Target Kinase IC50 (µM)

TIM-063 CaMKKα/1 0.63

CaMKKβ/2 0.96

AAK1 8.51[2][4]

TIM-098a AAK1 0.24[2][4]

CaMKK isoforms No significant inhibition

Experimental Protocols
Protocol 1: Kinobeads Pulldown Assay for Off-Target
Identification
This protocol is adapted from chemical proteomics methods used to identify kinase targets.[2]

[5]

Materials:

TIM-063-immobilized sepharose beads (Kinobeads)

Control sepharose beads (without inhibitor)

Cell or tissue lysate

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease

and phosphatase inhibitors)

Wash buffer (e.g., Lysis buffer with 500 mM NaCl)

Elution buffer (e.g., SDS-PAGE sample buffer or a buffer containing a high concentration of

free TIM-063)

Mass spectrometer for protein identification

Procedure:
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Lysate Preparation: Prepare cell or tissue lysates under native conditions to preserve protein

complexes. Clarify the lysate by centrifugation.

Bead Incubation: Incubate the clarified lysate with TIM-063-immobilized beads and control

beads for 2-4 hours at 4°C with gentle rotation.

Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to

remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads. For identification by mass spectrometry,

this is often done by on-bead digestion with trypsin. Alternatively, proteins can be eluted with

SDS-PAGE sample buffer.

Analysis: Analyze the eluted proteins by SDS-PAGE and silver staining or by mass

spectrometry to identify proteins that specifically bind to the TIM-063 beads compared to the

control beads.

Protocol 2: In Vitro Kinase Activity Assay
This is a general protocol for measuring kinase activity that can be adapted for CaMKK or

AAK1.[1][8]

Materials:

Recombinant active kinase (CaMKK or AAK1)

Kinase-specific substrate

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

[γ-32P]ATP

TIM-063 or other inhibitors at various concentrations

SDS-PAGE and autoradiography equipment

Procedure:
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Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the

recombinant kinase, and the specific substrate.

Inhibitor Addition: Add TIM-063 or a vehicle control (e.g., DMSO) to the reaction tubes and

pre-incubate for 10-15 minutes at room temperature.

Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP.

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes). The

reaction time should be within the linear range of the assay.

Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a

phosphor screen or X-ray film to visualize the phosphorylated substrate. Quantify the band

intensities to determine the extent of inhibition.

Visualizations
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Caption: CaMKK signaling pathway and the inhibitory action of TIM-063.
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Caption: AAK1 signaling and its inhibition by TIM-063.
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Caption: Workflow for troubleshooting off-target effects of TIM-063.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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